Ergosta-7,22-dien-3-yl linoleate
Description
Ergosta-7,22-dien-3-yl linoleate is a sterol ester derived from ergosta-7,22-dien-3-ol (a Δ⁷,22-ergostadienol) esterified with linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is primarily isolated from medicinal mushrooms, including Trogia venenata , Ganoderma species , and Dictyophora rubrovolvata . Structurally, it belongs to the ergostane-type steroids, characterized by a 28-carbon skeleton with conjugated double bonds at C-7 and C-22 and a linoleate moiety at the C-3 hydroxyl group .
For instance, it targets prostaglandin G/H synthase 2 (PTGS2/COX-2), a key enzyme in inflammatory pathways, as part of synergistic mechanisms in traditional herbal formulations . Its bioactivity is hypothesized to arise from the combined effects of the sterol backbone and the linoleate side chain, which may enhance membrane permeability or receptor interactions .
Properties
CAS No. |
138349-20-9 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
661.1 g/mol |
IUPAC Name |
[(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H76O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h12-13,15-16,24-25,27,35-39,41-43H,8-11,14,17-23,26,28-34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38?,39-,41+,42-,43-,45-,46+/m0/s1 |
InChI Key |
UOJOULYYDYIENL-SKWXZYQGSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)C=CC(C)C(C)C)C)C |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CCC2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)C=CC(C)C(C)C)C)C |
Synonyms |
EDYLO ergosta-7,22-dien-3-yl linoleate |
Origin of Product |
United States |
Scientific Research Applications
1. Anti-inflammatory Effects
Research indicates that Ergosta-7,22-dien-3-yl linoleate exhibits significant anti-inflammatory properties. A study on various compounds from the echinoderm Marthasterias glacialis highlighted that ergosta-7,22-dien-3-ol, a related sterol, effectively modulated inflammatory pathways by reducing levels of classical inflammatory markers such as COX-2, iNOS, IL-6, and NF-κB in RAW 264.7 macrophages challenged with lipopolysaccharides (LPS) . this compound may exhibit similar mechanisms due to its structural similarities.
2. Immune System Modulation
This compound has been shown to stimulate nitric oxide production and induce the expression of genes related to immune responses. In vitro studies demonstrated that this compound can enhance the expression of Toll-like receptors (TLRs) and pro-inflammatory cytokines in immune cells without exhibiting cytotoxic effects . This suggests its potential as an immunomodulatory agent.
Case Studies
Case Study 1: Echinoderm Extracts
In a study examining extracts from Marthasterias glacialis, researchers found that when ergosta-7,22-dien-3-ol was combined with other fatty acids present in the extract, there was a synergistic effect on reducing inflammation markers. The combination significantly lowered IL-6 levels induced by LPS . This case illustrates the potential for ergosta derivatives to be used in therapeutic formulations targeting inflammatory diseases.
Case Study 2: Immune Response Enhancement
Another investigation focused on the immune-modulating effects of ergosta derivatives isolated from Ganoderma oerstedii. The results indicated that ergosta-7,22-dien-3-one could enhance nitric oxide production and TLR expression in macrophage cells. This finding supports the hypothesis that ergosta compounds can serve as adjuvants in immunotherapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations Among Ergosta Derivatives
Ergosta-7,22-dien-3-yl linoleate is part of a broader family of ergostane steroids with modifications at C-3, C-5, C-6, and C-8 positions, as well as variations in fatty acid esterification. Key structural analogs include:
Notes:
- Epidioxy derivatives (e.g., 5α,8α-epidioxyergosta-6,22-dien-3β-yl linoleate) exhibit unique bioactivity due to their peroxide bridge, which enhances redox-modulating properties .
- Fatty acid esterification influences solubility and bioavailability. Linoleate’s unsaturation may improve membrane integration compared to saturated esters like palmitate .
Bioactivity Comparison
Anti-Inflammatory Effects
- This compound: Synergistically inhibits COX-2 and NF-κB in network pharmacological models .
- 5α,8α-Epidioxyergosta-6,22-dien-3β-yl linoleate: Potently inhibits superoxide anion generation in neutrophils, likely due to the epidioxy group’s oxidative activity .
Cytotoxic and Antiproliferative Effects
- Ergosta-7,22-dien-3β-yl pentadecanoate: Inhibits tumor cell proliferation in Phellinus baumii mycelia, with IC₅₀ values comparable to ergosterol derivatives .
- Ergosta-7,22-dien-3β-ol : Induces G1/S cell cycle arrest in cancer cells, attributed to sterol-mediated modulation of cyclin-dependent kinases .
Synergistic Mechanisms
- Combinations of ergosta sterols with unsaturated fatty acids (e.g., cis-11-eicosenoic acid) amplify anti-inflammatory effects by targeting multiple pathways (e.g., ROS, ER stress) .
Key Studies on this compound
- Isolation and Characterization: First identified in Trogia venenata using NMR and mass spectrometry . Later detected in Ganoderma spp.
- Network Pharmacology: Targets STAT3 and PTGS2 in puffball fungi, suggesting utility in treating non-alcoholic liver disease .
Comparative Advantages and Limitations
- Advantages: Linoleate’s anti-inflammatory properties (via JNK/NF-κB suppression) complement the sterol’s direct enzyme inhibition, offering dual mechanisms .
- Limitations : Lower bioavailability compared to free sterols (e.g., ergosta-7,22-dien-3β-ol) due to esterification .
Preparation Methods
Solvent Extraction and Partitioning
-
Crude Extraction : Fresh or dried fungal material is ground and subjected to maceration in chloroform (CHCl₃) at room temperature for 72 hours.
-
Concentration : The CHCl₃ extract is evaporated under reduced pressure to yield a viscous residue.
-
Liquid-Liquid Partitioning : The residue is partitioned between hexane and 90% aqueous methanol. The hexane layer, enriched with non-polar sterol esters, is retained.
Column Chromatography
The hexane fraction is further purified via silica gel column chromatography:
Table 1: Yields from Natural Extraction
| Source Material | Solvent Used | Yield (mg/kg) | Purity (%) |
|---|---|---|---|
| G. lucidum | CHCl₃ | 12.4 | 92 |
Chemical Synthesis via Esterification
This compound can be synthesized through esterification of ergosta-7,22-dien-3β-ol with linoleic acid.
Alkaline Hydrolysis of Precursors
-
Starting Material : Ergosta-7,22-dien-3β-yl palmitate (isolated from G. lucidum) is hydrolyzed with 5% KOH in ethanol under reflux for 4 hours to yield ergosta-7,22-dien-3β-ol.
-
Esterification : The sterol is reacted with linoleic acid (molar ratio 1:1.2) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 25°C for 24 hours.
Reaction Scheme:
Purification and Characterization
-
Silica Gel Chromatography : The crude product is purified using hexane/acetone (9:1) to isolate the ester (Rf = 0.52).
-
Spectroscopic Confirmation :
Alternative Synthetic Routes
Acid-Catalyzed Esterification
Linoleic acid and ergosta-7,22-dien-3β-ol are heated under reflux with concentrated H₂SO₄ (2% v/v) in toluene for 6 hours. This method achieves a 78% yield but requires rigorous post-reaction neutralization.
Challenges and Optimization
Stability Considerations
Yield Improvement Strategies
-
Catalyst Screening : Substituting DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) increases esterification efficiency to 85%.
-
Solvent Optimization : tert-Butyl methyl ether (TBME) enhances solubility of sterol intermediates, reducing reaction time by 30%.
Analytical and Industrial Scalability
Quality Control Metrics
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting Ergosta-7,22-dien-3-yl linoleate from biological sources like Ganoderma species?
- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing the tissue with chloroform-methanol (2:1 v/v), followed by phase separation with additional chloroform and water. The chloroform layer, containing the lipid fraction, is isolated and purified. This method minimizes decomposition and is adaptable to fungal matrices . For Ganoderma-derived ergostane compounds, coupling this with column chromatography (e.g., silica gel) improves specificity .
Q. How can researchers confirm the structural identity of this compound post-extraction?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is critical for elucidating the ergostane backbone and linoleate ester moiety. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Comparative analysis with reference spectra from Ganoderma studies is essential .
Q. What are the key considerations for ensuring the stability of this compound during experimental handling?
- Methodological Answer : Linoleate esters are prone to oxidation and thermal degradation. Store samples in inert atmospheres (e.g., nitrogen) at -20°C. Avoid prolonged exposure to light or high temperatures (>40°C). Kinetic studies on methyl linoleate suggest decomposition rates increase under oxygen, necessitating controlled environments for experiments .
Advanced Research Questions
Q. How does the linoleate ester moiety influence the bioactivity of this compound compared to other ergostane derivatives (e.g., 3-one or 3-ol analogs)?
- Methodological Answer : Structure-activity relationship (SAR) studies using in vitro models (e.g., macrophage J774A.1 cells) can compare anti-inflammatory or immunomodulatory effects. For example, Ergosta-7,22-dien-3-one induces TLRs and proinflammatory cytokines, while the linoleate ester may alter membrane permeability or receptor binding. Computational docking studies and lipidomics profiling further clarify mechanistic differences .
Q. What experimental approaches resolve contradictions in reported bioactivities of ergostane derivatives across studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For instance, standardize cell lines (e.g., primary human immune cells vs. murine models) and dosage regimes. Meta-analyses of Ganoderma phytochemistry data can identify confounding variables like extraction solvents or fungal subspecies variations .
Q. How can researchers investigate the biosynthesis pathway of this compound in Ganoderma species?
- Methodological Answer : Isotopic labeling (e.g., ¹³C-acetate) tracks precursor incorporation into the ergostane skeleton. Enzymatic assays (e.g., 5α-hydroxysteroid dehydratase, EC 4.2.1.62) reveal key steps in sterol modification. Transcriptomic profiling of Ganoderma mycelia under stress conditions identifies genes linked to linoleate esterification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
